molecular formula C12H22N2O5 B8320815 tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}morpholine-4-carboxylate CAS No. 868689-64-9

tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}morpholine-4-carboxylate

Cat. No. B8320815
M. Wt: 274.31 g/mol
InChI Key: KLTDXKJVANISAN-VIFPVBQESA-N
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Description

Tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}morpholine-4-carboxylate is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

868689-64-9

Product Name

tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}morpholine-4-carboxylate

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)14-6-7-18-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

KLTDXKJVANISAN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Commercially available 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.95 g, 8.43 mmol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (1.94 g, 10.1 mmol) and 1-hydroxybenztriazole monohydrate (1.25 g, 9.28 mmol) were combined in DMF (10 mL) and stirred at rt for 15 min. before adding N,O-dimethylhydroxylamine (0.987 g, 10.1 mmol), The reaction was stirred at rt overnight. The reaction was then concentrated and partitioned between saturated NaHCO3 and 20% isopropanol in CHCl3. The organic layer was dried (MgSO4) and concentrated. The crude residue was pulled through a layer of silica using CH2Cl2 and the eluting solvent. A colorless oil was isolated (0.7 g, 30%). 1H-NMR (DMSO-d6) δ 4.31-4.18 (bs, 1 H), 3.94-3.78 (m, 2 H), 3.76-3.61 (m, 4 H), 3.48 (dt, J1=11 Hz, J2=2.7 Hz, 1 H), 3.19-2.80 (m, 5 H), 1.39 (s, 9 H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.987 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
tert-butyl 2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate

Synthesis routes and methods II

Procedure details

To a stirred solution of (±)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.51 g, 6.53 mmol), N,O-dimethylhydroxylamine hydrochloride (0.83 g, 8.49 mmol) and i-Pr2NEt (3.1 mL, 17.6 mmol) in CH2Cl2 (30 mL) was added solid HATU (3.01 g, 7.85 mmol). The mixture was stirred at rt for 3 d, diluted with ether (175 mL), washed with 5% aq HCl (2×50 mL) and satd aq NaHCO3 (50 mL) and dried over MgSO4. Removal of the solvent left (±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (1.73 g, 96%) as an oil.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Name
(±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate

Synthesis routes and methods III

Procedure details

To a solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (10 g, 43 mmol) in DCM (60 mL) was added HATU (19 g, 50 mmol) in portions, The mixture was stirred at room temperature for 0.5 h. Then DIPEA (12.9 g, 100 mmol) and N, O-dimethylhydroxylamine hydrochloride (5.0 g, 51.5 mmol) were added in the mixture. The mixture was stirred at room temperature overnight. Water (40 mL) was added and the mixture was extracted by DCM (100 mL*3). The organic layer was washed with brine (5 mL) and dried over sodium sulfate. Concentration and purification by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-10/1) to give tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (10 g, 84%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Yield
84%

Synthesis routes and methods IV

Procedure details

To a solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (10 g, 43 mmol) in DCM (60 mL) was added HATU (19 g, 50 mmol) in portions, The mixture was stirred at room temperature for 0.5 h. Then DIPEA (12.9 g, 100 mmol) and N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.5 mmol) were added in the mixture. The mixture was stirred at room temperature overnight. Water (40 mL) was added and the mixture was extracted by DCM (100 mL*3). The organic layer was washed with brine (5 mL) and dried over sodium sulfate. Concentration and purification by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-10/1) to give tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (10 g, 84%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Yield
84%

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